alcaloïdes de type corynanthéen

Corynanthean-type alkaloids represent a diverse class of indole derivatives, characterized by their unique structural features and pharmacological activities. These alkaloids are primarily isolated from the genera Corynanthe and related species within the family Piperaceae. They typically feature an indole nucleus with various functional groups attached, often including methoxy or hydroxyl substituents, which contribute to their complex chemical structure.

Structurally, corynanthean-type alkaloids exhibit a 2-(3-indolyl) ethylamine skeleton with characteristic modifications such as additional rings, substitutions, and sometimes a pyrrole ring. These modifications significantly influence their biological activity and pharmacological profile. For instance, some members of this class have shown significant potential in the treatment of neurological disorders due to their reported effects on serotonin receptors.

Due to their diverse structural features and versatile bioactivity, corynanthean-type alkaloids are of considerable interest for both academic research and pharmaceutical development. Their isolation from natural sources combined with synthetic modifications offers promising avenues for the discovery of new therapeutic agents.

| Structure | Nom chimique | CAS | Le MF |

|---|---|---|---|

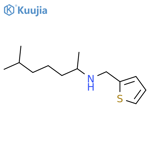

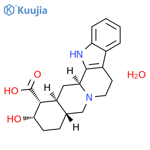

|

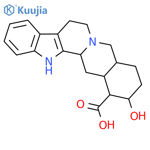

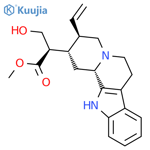

17alpha-Hydroxyyohimban-16alpha-carboxylic acid | 875845-00-4 | C20H24N2O3 |

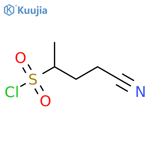

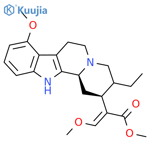

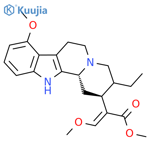

|

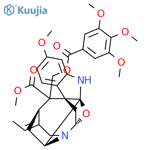

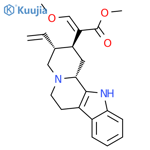

Methyl 14-ethylidene-5-methoxy-19-[(3,4,5-trimethoxybenzoyl)oxymethyl]-18-oxa-2,12-diazahexacyclo[9.6.1.19,15.01,9.03,8.012,17]nonadeca-3(8),4,6-triene-19-carboxylate | 1211543-01-9 | C32H36N2O9 |

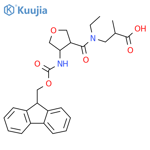

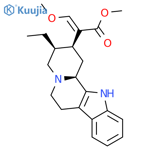

|

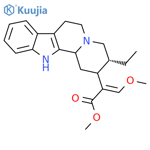

(+)-dihydrocorynantheine | 4684-43-9 | C22H28N2O3 |

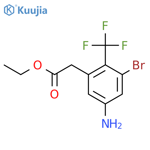

|

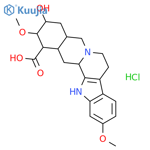

Reserpinic Acid Hydrochloride | 1910-70-9 | C22H28N2O5.HCl |

|

Yohimbic acid hydrate | 207801-27-2 | C20H26N2O4 |

|

Speciogynine | 4697-67-0 | C23H30N2O4 |

|

(-)-Corynantheidine | 23407-35-4 | C22H28N2O3 |

|

(3β,16E)-16,17-Didehydro-9,17-dimethoxycorynan-16-carboxylic acid methyl ester | 14509-92-3 | C23H30N2O4 |

|

Sitsirikine | 1245-00-7 | C21H26N2O3 |

|

Hirsuteine | 35467-43-7 | C22H26N2O3 |

Littérature connexe

-

Lin Tang,Junjie Yu,Yang Zhang,Zaozao Tang,Yong Qin RSC Adv., 2021,11, 6107-6113

-

2. Book reviews

-

5. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225

Fournisseurs recommandés

-

Jinan Hanyu Chemical Co.,Ltd.Factory Trade Brand reagentsNature de l''entreprise: Private enterprises

-

Enjia Trading Co., LtdFactory Trade Brand reagentsNature de l''entreprise: Private enterprises

-

Shandong Feiyang Chemical Co., LtdFactory Trade Brand reagentsNature de l''entreprise: Private enterprises

-

Shanghai Joy Biotech LtdFactory Trade Brand reagentsNature de l''entreprise: Private enterprises

-

Hangzhou Runyan Pharmaceutical Technology Co., LtdFactory Trade Brand reagentsNature de l''entreprise: Private enterprises

Produits recommandés